molecular formula C13H12F17NO3S B12761859 Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate CAS No. 71463-74-6

Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate

Cat. No.: B12761859
CAS No.: 71463-74-6
M. Wt: 585.28 g/mol
InChI Key: FACKVWCNYRYNFS-UHFFFAOYSA-N
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Description

Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate is a fluorinated organic compound. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a heptadecafluorooctanesulfonate group. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate typically involves the reaction of piperidine with heptadecafluorooctanesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow synthesis method. This method allows for better control over reaction conditions and higher yields. The process includes the use of automated reactors where piperidine and heptadecafluorooctanesulfonyl chloride are continuously fed into the reactor, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, reduced piperidine compounds, and oxidized sulfonic acids.

Scientific Research Applications

Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The fluorinated chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

    Piperazine: A six-membered heterocycle with two nitrogen atoms.

    Tetramethylpiperidine: A piperidine derivative with four methyl groups.

Uniqueness

Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate is unique due to its highly fluorinated sulfonate group, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

71463-74-6

Molecular Formula

C13H12F17NO3S

Molecular Weight

585.28 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid;piperidine

InChI

InChI=1S/C8HF17O3S.C5H11N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;1-2-4-6-5-3-1/h(H,26,27,28);6H,1-5H2

InChI Key

FACKVWCNYRYNFS-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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